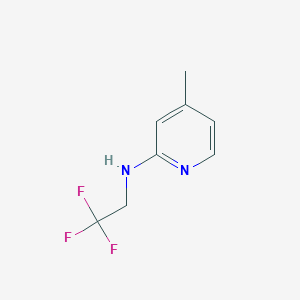![molecular formula C10H17BrO2 B2674645 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane CAS No. 2092356-64-2](/img/structure/B2674645.png)
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane” is a complex organic compound. It belongs to the class of compounds known as cycloalkanes . Cycloalkanes are organic compounds that contain a ring of carbon atoms . The “spiro” in the name indicates that this compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to the presence of the spirocyclic structure and the bromomethyl group . The spirocyclic structure involves two rings of carbon atoms sharing a single atom . The bromomethyl group (-CH2Br) is a functional group consisting of a carbon atom bonded to a hydrogen and a bromine atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo various types of reactions, such as substitution or elimination reactions .Applications De Recherche Scientifique
Polymer Stabilization
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane and its derivatives exhibit significant potential in the field of polymer stabilization. For instance, a study by Yachigo et al. (1992) discusses a new antioxidant, Sumilizer GA-80, which shows a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This synergism is attributed to the association of phenolic antioxidants with thiopropionate type antioxidants through hydrogen bonding, indicating the compound's utility in enhancing the durability of polymeric materials (Shin-ichi Yachigo, M. Sasaki, & F. Kojima, 1992).
Chemosensors Development
The compound and its structural variants have been explored for developing chemosensors. Nishiyabu et al. (2013) synthesized white-light emitting boronate microparticles, incorporating polymeric 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, for the real-time visual detection of Cu(2+) in water. This approach demonstrated not only a significant sensitivity to copper ions but also excellent recyclability, showcasing its potential for environmental monitoring applications (Ryuhei Nishiyabu, Yasuyuki Sugino, & Y. Kubo, 2013).
Synthesis of Spiro Heterocycles
In the realm of organic synthesis, this compound serves as a precursor for constructing spiro heterocycles, which are valuable in medicinal chemistry. Aggarwal et al. (2014) presented a catalyst-free synthesis method for nitrogen-containing spiro heterocycles via double Michael addition, demonstrating the compound's versatility in synthesizing complex molecular architectures. This methodology could be instrumental in the synthesis of bioactive molecules (K. Aggarwal, Kanika Vij, & J. Khurana, 2014).
Propriétés
IUPAC Name |
3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBERSNDRWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)


![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)
![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)
![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)

